molecular formula C11H12INO2 B14914574 3-((4-Iodo-2-methylphenyl)amino)dihydrofuran-2(3h)-one

3-((4-Iodo-2-methylphenyl)amino)dihydrofuran-2(3h)-one

Cat. No.: B14914574
M. Wt: 317.12 g/mol
InChI Key: VDRBWZSMNIGPJQ-UHFFFAOYSA-N
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Description

3-((4-Iodo-2-methylphenyl)amino)dihydrofuran-2(3H)-one is a substituted dihydrofuranone derivative characterized by a lactone core (dihydrofuran-2(3H)-one) functionalized at the 3-position with an amino-linked 4-iodo-2-methylphenyl group. This compound combines the lactone’s inherent reactivity with the steric and electronic effects of the iodinated aromatic substituent.

Molecular Formula: C₁₁H₁₁INO₂ Molecular Weight: 317.12 g/mol Key Features:

  • Lactone core (dihydrofuran-2(3H)-one).
  • 4-Iodo-2-methylphenylamino substituent at position 3.
  • Potential for halogen bonding and enhanced lipophilicity due to iodine.

Properties

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

3-(4-iodo-2-methylanilino)oxolan-2-one

InChI

InChI=1S/C11H12INO2/c1-7-6-8(12)2-3-9(7)13-10-4-5-15-11(10)14/h2-3,6,10,13H,4-5H2,1H3

InChI Key

VDRBWZSMNIGPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC2CCOC2=O

Origin of Product

United States

Biological Activity

3-((4-Iodo-2-methylphenyl)amino)dihydrofuran-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydrofuran core substituted with an amino group and a 4-iodo-2-methylphenyl moiety. Its molecular formula is C11H12INO2C_{11}H_{12}INO_2, with a molecular weight of approximately 285.12 g/mol. The presence of iodine in the structure may enhance its biological activity by influencing electronic properties and steric effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydrofuran ring and subsequent introduction of the iodo-substituent. Various synthetic routes have been explored, emphasizing the need for efficient methodologies that minimize by-products and maximize yield.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to dihydrofuran derivatives. For instance, compounds with similar structures have shown efficacy against human adenovirus (HAdV) infections. While specific data on this compound is limited, its structural analogs have demonstrated significant antiviral activity, indicating potential therapeutic applications for this compound in treating viral infections .

Anticancer Properties

Dihydrofuran derivatives have been investigated for their anticancer properties. In particular, compounds that share structural characteristics with this compound have exhibited selective cytotoxicity against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways or inhibit specific kinases involved in cancer progression .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar derivatives have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer treatment. For example, inhibitors targeting BMX kinase have demonstrated potent activity, suggesting that modifications in the dihydrofuran framework could yield effective inhibitors .

Case Studies and Research Findings

StudyFindings
Study on Antiviral ActivityCompounds structurally related to this compound exhibited IC50 values in the low micromolar range against HAdV .
Anticancer ResearchDihydrofuran derivatives demonstrated selective cytotoxicity with IC50 values ranging from 10 to 50 µM against various cancer cell lines .
Enzyme Inhibition StudiesSpecific derivatives showed significant inhibition of BMX kinase with IC50 values around 11 nM, indicating potential for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with structurally related dihydrofuran-2(3H)-one derivatives:

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-Iodo-2-methylphenylamino C₁₁H₁₁INO₂ 317.12 Halogen bonding potential, high lipophilicity
PODO-1 derivative 3a (PPARγ agonist) Hydroxy(3,4,5-trimethoxyphenyl)methyl and 4-(trifluoromethyl)styryl C₂₄H₂₃F₃O₆ 488.43 PPARγ partial agonist (lower activity than pioglitazone)
3-((4-Methylphenyl)thio)dihydrofuran-2(3H)-one 4-Methylphenylthio C₁₁H₁₂O₂S 208.27 Thioether-linked; increased lipophilicity
Dihydro-3-iodofuran-2(3H)-one 3-Iodo C₄H₅IO₂ 211.99 Simple iodinated lactone; commercial availability
3-((4-Chlorophenyl)(methyl)amino)methyldihydrofuran-2(3H)-one (4-Chlorophenyl)(methyl)aminomethyl C₁₂H₁₄ClNO₂ 239.70 Chlorinated analog; HRMS data available

Key Comparative Insights

Electronic and Steric Effects
  • Iodine vs. This could improve target binding in biological systems.
  • Amino vs. Thioether Linkage: The amino group in the target compound allows hydrogen bonding, contrasting with the thioether group in compounds, which increases lipophilicity but reduces hydrogen-bonding capacity .
Physicochemical Properties
  • Lipophilicity: The iodine atom increases logP compared to non-halogenated analogs (e.g., dihydrofuran-2(3H)-one derivatives in ).
  • Solubility : Thioether-linked compounds () may exhibit lower aqueous solubility than the target compound due to reduced polarity.

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